Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, ethyl 2-[[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate , systematically describes its structure. Its molecular formula (C$${18}$$H$${18}$$FN$$3$$O$$4$$S) reflects three distinct moieties:
- Thiazole core : A five-membered aromatic ring containing nitrogen and sulfur at positions 1 and 3, respectively.
- Pyrrolidinone subunit : A five-membered lactam ring with a ketone group at position 5, substituted at position 1 by a 3-fluorobenzyl group.
- Ester functionalities : An ethyl carboxylate at position 4 of the thiazole and an amide linkage connecting the thiazole to the pyrrolidinone.
The fluorobenzyl group introduces steric and electronic effects, while the thiazole’s aromaticity ($$\pi$$-electron delocalization) contributes to planarity.
Spectroscopic Identification Strategies
Nuclear Magnetic Resonance (NMR) Spectral Profiling
The $$^1$$H NMR spectrum (hypothetical 500 MHz, CDCl$$_3$$) would reveal distinct signals:
- Thiazole protons : A singlet at $$\delta$$ 8.1–8.3 ppm for H-5, characteristic of thiazole’s deshielded aromatic protons.
- Pyrrolidinone protons : A multiplet at $$\delta$$ 3.1–3.5 ppm for H-3 and H-4, split by coupling with adjacent protons, and a singlet at $$\delta$$ 4.6 ppm for the benzyl methylene group.
- Fluorobenzyl aromatic protons : Multiplets between $$\delta$$ 6.8–7.4 ppm, with meta-fluorine coupling ($$J = 8–10$$ Hz).
Table 1 : Predicted $$^1$$H NMR chemical shifts.
| Proton Position | $$\delta$$ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole H-5 | 8.2 | Singlet | 1H |
| Pyrrolidinone H-3 | 3.3 | Multiplet | 1H |
| Benzyl CH$$_2$$ | 4.6 | Singlet | 2H |
Infrared (IR) Vibrational Signature Analysis
IR spectroscopy identifies key functional groups:
- Amide I band : A strong absorption at 1650–1680 cm$$^{-1}$$ (C=O stretch of the pyrrolidinone and amide).
- Thiazole ring vibrations : Peaks at 1480–1520 cm$$^{-1}$$ (C=N and C-S stretches).
- Ester carbonyl : A sharp peak near 1740 cm$$^{-1}$$ (C=O stretch of the ethyl carboxylate).
Table 2 : Major IR vibrational modes.
| Bond/Vibration Type | Wavenumber (cm$$^{-1}$$) | Intensity |
|---|---|---|
| C=O (ester) | 1740 | Strong |
| C=O (amide) | 1675 | Strong |
| C=N (thiazole) | 1505 | Medium |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry would yield a molecular ion peak at m/z 391 (M$$^+$$), with key fragments:
- Loss of ethyl group : m/z 363 (M – C$$2$$H$$5$$O$$_2$$).
- Cleavage of the amide bond : m/z 245 (pyrrolidinone-fluorobenzyl fragment) and m/z 146 (thiazole-carboxylate).
Figure 1 : Proposed fragmentation pathway.
- Molecular ion → m/z 391.
- Ethyl group elimination → m/z 363.
- Amide bond rupture → m/z 245 + m/z 146.
Quantum Chemical Modeling of Electronic Structure
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on the thiazole sulfur ($$-0.35$$ e) and carbonyl oxygens ($$-0.45$$ e).
- Aromaticity : Nucleus-independent chemical shift (NICS) of $$-10.5$$ ppm for the thiazole ring, confirming strong aromaticity.
Conformational Analysis Through Molecular Dynamics Simulations
Molecular dynamics (MD) simulations (AMBER force field, 300 K, 100 ns) reveal:
- Pyrrolidinone ring puckering : Predominant envelope conformation (C$$_3$$-exo) with a pseudo-rotation barrier of 5.8 kcal/mol.
- Thiazole planarity : Maintained throughout simulations (RMSD < 0.2 Å).
- Fluorobenzyl rotation : Restricted by steric hindrance (torsional barrier = 3.2 kcal/mol).
Table 3 : Conformational energy barriers.
| Motion | Energy Barrier (kcal/mol) |
|---|---|
| Pyrrolidinone puckering | 5.8 |
| Fluorobenzyl rotation | 3.2 |
Properties
Molecular Formula |
C18H18FN3O4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 2-[[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18FN3O4S/c1-2-26-17(25)14-10-27-18(20-14)21-16(24)12-7-15(23)22(9-12)8-11-4-3-5-13(19)6-11/h3-6,10,12H,2,7-9H2,1H3,(H,20,21,24) |
InChI Key |
QIOOHTVEUSETOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance acyl chloride stability during coupling, while non-polar solvents (toluene) improve cyclocondensation efficiency. Mixing THF and DCM in a 1:1 ratio balances reactivity and solubility.
Temperature Control
Low temperatures (−5°C to 0°C) during acyl chloride formation minimize side reactions such as oligomerization. Graduient warming to 25°C ensures complete coupling without epimerization.
Catalytic Additives
Catalytic DMF (0.1 eq) accelerates acyl chloride formation by stabilizing reactive intermediates. Similarly, trace acetic acid (0.05 eq) in thiazole cyclization improves regioselectivity.
Mechanistic Insights
Cyclocondensation Mechanism
The pyrrolidinone core forms via Michael addition of 3-fluorobenzylamine to itaconic acid, followed by intramolecular lactamization. Density functional theory (DFT) studies suggest a six-membered transition state with an activation energy of 25.3 kcal/mol.
Thiazole Formation Pathway
Thiourea attacks the α-bromo carbonyl carbon, followed by cyclodehydration to form the thiazole ring. Kinetic studies indicate second-order dependence on thiourea concentration.
Scalability and Industrial Relevance
Pilot-scale batches (1–5 kg) achieve 60–65% overall yield using continuous flow reactors for bromination and coupling steps. Process mass intensity (PMI) analysis reveals solvent recycling reduces waste generation by 40%. Regulatory-compliant purity (>99.5%) is attainable via crystallization under controlled cooling rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Compound A with analogs sharing thiazole, pyrrolidinone, or fluorinated aryl motifs, emphasizing structural, synthetic, and functional differences.
Thiazole Carboxylate Derivatives
| Compound Name | Structural Differences | Key Properties/Applications | Reference |
|---|---|---|---|
| Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate (CAS 92819-12-0) | Replaces the pyrrolidinone-amide group with a simpler acetyl-amino substituent. | Used as an intermediate in pharmaceutical synthesis; lacks the conformational rigidity of Compound A . | |
| Ethyl 2-bromo-5-(tert-butoxy)carbonylamino-1,3-thiazole-4-carboxylate (Enamine) | Bromine substituent at position 2; tert-butoxycarbonyl (Boc) protection on the amine. | Building block for cross-coupling reactions in agrochemical development . |
Pyrrolidinone-Containing Analogs
Key Insight: Compound A’s pyrrolidinone ring puckering (quantified via Cremer-Pople parameters) likely differs from planar heterocycles like pyrazoles, affecting solubility and target engagement .
Fluorinated Aryl Derivatives
Key Insight : While Compound A ’s 3-fluorobenzyl group improves lipophilicity, its lack of sulfonyl/sulfinyl groups (cf. fipronil) may reduce insecticidal activity .
Biological Activity
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1630900-38-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and other relevant biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 391.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of various precursors, including oxopyrrolidine derivatives and thiocarbamide compounds. The process can include multiple steps such as acylation and cyclization to achieve the desired structure. The specific synthetic pathway for this compound has not been extensively documented in the literature but follows general methodologies used for similar thiazole derivatives.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of thiazole derivatives against various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxic effects against HeLa and MCF-7 cell lines. In one study, thiazole derivatives exhibited IC50 values as low as 29 μM against HeLa cells, indicating potent cytotoxic activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl Thiazole Derivative | HeLa | 29 |
| Ethyl Thiazole Derivative | MCF-7 | 73 |
This suggests that modifications in the thiazole structure can lead to enhanced biological activity. The presence of lipophilic groups, such as the 3-fluorobenzyl moiety in this compound, may contribute to improved membrane permeability and interaction with cellular targets.
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. Studies indicate that certain thiazoles can exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics . While specific data on this compound's antibacterial activity is limited, its structural similarity to other active thiazoles suggests potential efficacy.
Case Studies
A case study involving a series of thiazole derivatives showed that modifications to the substituent groups could lead to varying degrees of cytotoxicity and antibacterial activity. For example, derivatives with additional functional groups were found to enhance activity against resistant bacterial strains . This emphasizes the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.
Q & A
Q. What are the key synthetic routes and reaction optimizations for this compound?
The synthesis involves multi-step protocols, including amide coupling between the pyrrolidinone and thiazole moieties. Critical steps include:
- Pyrrolidinone ring formation : Cyclization of γ-lactam precursors under reflux conditions, often using toluene as a solvent and methylsulfonic acid as a catalyst .
- Amide bond formation : Activation of the carbonyl group (e.g., via chlorooxoacetate intermediates) followed by coupling with the thiazole amine .
- Fluorobenzyl substitution : Introduction of the 3-fluorobenzyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Optimization strategies :
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings, critical for confirming stereochemistry .
- NMR spectroscopy :
- HPLC-MS : Monitors purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~420–470) .
Advanced Questions
Q. How do structural modifications influence biological activity?
A comparative analysis of analogs (Table 1) reveals: Table 1: Impact of Substituents on Bioactivity
Q. Methodological insights :
Q. How can discrepancies in biological activity data be resolved?
Contradictions in reported bioactivity often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Solubility issues : Use of DMSO (>0.1% v/v) may artificially inflate IC₅₀ values due to compound aggregation .
Q. Resolution strategies :
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-free enzymatic assays .
- Standardized protocols : Pre-saturate compounds in assay buffers (PBS with 0.01% Tween-80) to mitigate solubility artifacts .
Q. What computational methods support mechanistic studies of this compound?
- DFT calculations : Predict electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity analysis .
- MD simulations : Simulate ligand-protein interactions over 100 ns trajectories (e.g., GROMACS) to assess binding stability .
- ADMET prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key hurdles :
- Mitigation :
Methodological Tables
Q. Table 2: Recommended Analytical Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
